4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid
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Overview
Description
4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopentyl ring and a butanoic acid chain. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the carboxylic acid group can produce various carboxylate derivatives .
Scientific Research Applications
4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This amine can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: Similar in structure but contains a piperazine ring instead of a cyclopentyl ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group but differ in the amino acid backbone.
Uniqueness
4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid is unique due to its specific combination of a cyclopentyl ring and a butanoic acid chain, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(8-4-5-9-14)10-6-7-11(16)17/h4-10H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNCINHDFRIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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